

Spectroscopic Data for Methyl 4-amino-3-bromobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 4-amino-3-bromobenzoate*

Cat. No.: *B025733*

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic data for **Methyl 4-amino-3-bromobenzoate**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using fundamental spectroscopic techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction

Methyl 4-amino-3-bromobenzoate (CAS No: 106896-49-5) is a substituted aromatic compound with the molecular formula $C_8H_8BrNO_2$ and a molecular weight of 230.06 g/mol. Accurate structural confirmation is paramount for its application in complex organic synthesis. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally characterize its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **Methyl 4-amino-3-bromobenzoate**, both 1H and ^{13}C NMR are essential for a complete structural assignment.

Proton (^1H) NMR Spectroscopy

^1H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ^1H NMR Spectroscopy

A standard protocol for acquiring a ^1H NMR spectrum of **Methyl 4-amino-3-bromobenzoate** is as follows:

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid sample.
- **Dissolution:** Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6), in a clean vial. The choice of solvent is critical to avoid signal overlap with the analyte.
- **Transfer:** Transfer the clear solution into a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program on a 400 MHz or higher field instrument. Key parameters to set include the spectral width, acquisition time, and number of scans.
- **Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm).

Data Interpretation

The ^1H NMR spectrum of **Methyl 4-amino-3-bromobenzoate** is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9	d	1H	Aromatic H (H-2)
~7.6	dd	1H	Aromatic H (H-6)
~6.7	d	1H	Aromatic H (H-5)
~4.3	br s	2H	-NH ₂
~3.8	s	3H	-OCH ₃

Table 1: Predicted ¹H NMR spectral data for **Methyl 4-amino-3-bromobenzoate**.

Causality of Signal Assignment:

- The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the benzene ring.
- The proton at the C-2 position is a doublet due to coupling with the proton at C-6.
- The proton at the C-6 position appears as a doublet of doublets due to coupling with both the C-2 and C-5 protons.
- The proton at the C-5 position is a doublet due to coupling with the C-6 proton.
- The broad singlet for the amine protons is characteristic and its chemical shift can be concentration and solvent dependent.
- The singlet for the methyl ester protons integrates to three protons and appears in the typical region for such functional groups.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ^{13}C NMR is identical to that for ^1H NMR. The data acquisition differs in the use of a carbon-specific pulse program, typically with proton decoupling to simplify the spectrum to a series of singlets.

Data Interpretation

The proton-decoupled ^{13}C NMR spectrum of **Methyl 4-amino-3-bromobenzoate** will display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~166	C=O (ester)
~148	C-4
~135	C-2
~122	C-6
~120	C-1
~112	C-5
~109	C-3
~52	-OCH ₃

Table 2: Predicted ^{13}C NMR spectral data for **Methyl 4-amino-3-bromobenzoate**.[\[1\]](#)

Causality of Signal Assignment:

- The ester carbonyl carbon is the most downfield signal due to its direct attachment to two electronegative oxygen atoms.
- The aromatic carbons attached to the electron-donating amino group (C-4) and the electron-withdrawing bromine (C-3) and ester group (C-1) have characteristic chemical shifts.
- The upfield signal around 52 ppm is characteristic of the methyl ester carbon.

Workflow for NMR Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000 cm^{-1} to 400 cm^{-1} .^[2]
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in **Methyl 4-amino-3-bromobenzoate**.

Data Interpretation

The IR spectrum of **Methyl 4-amino-3-bromobenzoate** will exhibit characteristic absorption bands confirming the presence of the amine, ester, and aromatic functionalities.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200	N-H stretch	Primary Amine (-NH ₂)
~3050	C-H stretch	Aromatic
~2950	C-H stretch	Methyl (-OCH ₃)
~1700	C=O stretch	Ester
~1600, ~1480	C=C stretch	Aromatic Ring
~1250	C-O stretch	Ester
~1100	C-N stretch	Aryl Amine
~750	C-Br stretch	Aryl Bromide

Table 3: Expected characteristic IR absorption bands for **Methyl 4-amino-3-bromobenzoate**.

[\[1\]](#)

Workflow for FTIR Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR spectroscopic analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol: Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like **Methyl 4-amino-3-bromobenzoate**.

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject a small volume of the solution into the GC inlet, where it is vaporized.
- Separation: The sample travels through the GC column, separating it from any impurities.
- Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation

The mass spectrum of **Methyl 4-amino-3-bromobenzoate** will provide crucial information for confirming its identity.

- Molecular Ion Peak: The presence of bromine with its two isotopes (^{79}Br and ^{81}Br) in a near 1:1 ratio will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak. The expected m/z values are 229 and 231.
- Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. Common fragments may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

m/z	Assignment
229/231	[M] ⁺ (Molecular Ion)
198/200	[M - OCH ₃] ⁺
170/172	[M - COOCH ₃] ⁺

Table 4: Expected key mass spectral peaks for **Methyl 4-amino-3-bromobenzoate**.[\[1\]](#)

Workflow for GC-MS Analysis

[Click to download full resolution via product page](#)

Caption: Generalized workflow for GC-MS analysis.

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating characterization of **Methyl 4-amino-3-bromobenzoate**. ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. This multi-technique approach ensures the unambiguous structural confirmation of the molecule, which is essential for its use in research and development.

References

- PubChem. **Methyl 4-amino-3-bromobenzoate**.
- NZQA.
- PubChem. Methyl 3-amino-4-bromobenzoate.
- PubChem. Methyl 4-bromobenzoate.
- The Royal Society of Chemistry.
- NIST WebBook. Methyl 4(methylamino)
- SpectraBase. Methyl 4-bromobenzoate - Optional[Vapor Phase IR] - Spectrum. [\[Link\]](#)
- PubChem. 4-Amino-3-bromobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data for Methyl 4-amino-3-bromobenzoate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025733#spectroscopic-data-for-methyl-4-amino-3-bromobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com